6-[(E)-(hydroxyimino)methyl]-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-(HYDROXYIMINO)METHYL]-N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 6-[(E)-(HYDROXYIMINO)METHYL]-N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing agents . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the indole and pyridine rings . For example, oxidation reactions may lead to the formation of nitro derivatives, while reduction reactions can yield amino derivatives.
Scientific Research Applications
6-[(E)-(HYDROXYIMINO)METHYL]-N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antiviral, anticancer, and antimicrobial agent . In medicine, it is being investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 6-[(E)-(HYDROXYIMINO)METHYL]-N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent . It also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Similar compounds to 6-[(E)-(HYDROXYIMINO)METHYL]-N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE include other indole derivatives such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and various indole-2-carboxylate derivatives . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 6-[(E)-(HYDROXYIMINO)METHYL]-N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE lies in its combination of the indole and pyridine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H10N6O5 |
---|---|
Molecular Weight |
354.28 g/mol |
IUPAC Name |
6-[(E)-hydroxyiminomethyl]-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H10N6O5/c22-14(8-1-2-9(7-17-24)16-6-8)20-19-13-11-5-10(21(25)26)3-4-12(11)18-15(13)23/h1-7,18,23-24H/b17-7+,20-19? |
InChI Key |
PVKUPHPFYRUUML-JRLNQGGTSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=NC(=O)C3=CN=C(C=C3)/C=N/O |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=NC(=O)C3=CN=C(C=C3)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.